molecular formula C17H21N3O3 B15223745 tert-butyl (S)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate

tert-butyl (S)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate

Cat. No.: B15223745
M. Wt: 315.37 g/mol
InChI Key: LESQEPMPGAJYER-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (S)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the oxadiazole intermediate.

    Protection of the Carboxyl Group: The carboxyl group is often protected using a tert-butyl ester to prevent unwanted side reactions during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenol derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening the ring and forming amine derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl ring, where electrophilic aromatic substitution can introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl (S)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.

Mechanism of Action

The mechanism of action of tert-butyl (S)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The pyrrolidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (S)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate: Unique due to its specific combination of oxadiazole and pyrrolidine rings.

    Other Oxadiazoles: Compounds like 3-phenyl-1,2,4-oxadiazole have similar structural features but lack the pyrrolidine ring.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-1-carboxylate derivatives share the pyrrolidine ring but differ in the substituents attached to it.

Uniqueness

The uniqueness of this compound lies in its combination of the oxadiazole and pyrrolidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

tert-butyl (2S)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H21N3O3/c1-17(2,3)22-16(21)20-11-7-10-13(20)15-18-14(19-23-15)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3/t13-/m0/s1

InChI Key

LESQEPMPGAJYER-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC(=NO2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.